(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-6-5-7-16-8-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMXRMMMHGWIGG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CN=CC=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CN=CC=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Amide Bond Formation
The central amide bond in (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is typically formed via coupling reactions between a carboxylic acid derivative and an amine-containing precursor. Two primary methodologies dominate industrial and laboratory-scale syntheses:
Carbodiimide-Mediated Coupling
A widely adopted approach uses N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid moiety. For this compound, the reaction involves:
-
(S)-2-Amino-3-methylbutyric acid as the carboxylic acid component
-
N-isopropyl-N-(pyridin-3-ylmethyl)amine as the amine partner
Typical Conditions:
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0–5°C (activation), then RT |
| Reaction Time | 12–24 hours |
| Catalytic Additive | 4-dimethylaminopyridine (DMAP) |
| Yield Range | 65–78% |
The stereochemical integrity at the chiral center is maintained through careful control of reaction pH (<7.5) and temperature.
Mixed Carbonate Activation
Alternative protocols employ isobutyl chloroformate to generate active carbonate intermediates, enabling amide formation under milder conditions:
Reaction Scheme:
-
(S)-2-Amino-3-methylbutyric acid → Mixed carbonate with N-methylmorpholine
-
Nucleophilic attack by N-isopropyl-N-(pyridin-3-ylmethyl)amine
This method achieves comparable yields (68–72%) while reducing epimerization risks.
| Enzyme Source | Substrate | ee (%) | Productivity (g/L/h) |
|---|---|---|---|
| C. antarctica | Ethyl 2-azido-3-methylbutyrate | 99.5 | 8.7 |
| Pseudomonas fluorescens | Methyl ester derivative | 98.2 | 6.1 |
Post-resolution, the azide group is reduced to amine using H₂/Pd-C or Staudinger conditions.
Chiral Pool Synthesis
L-Valine derivatives serve as chiral templates. Key transformations include:
-
Step 1: N-Protection with Boc₂O
-
Step 2: Oxidative cleavage of side chain
-
Step 3: Reductive amination with isopropylamine
This route provides 85–92% ee without additional resolution steps.
N-Alkylation of the Piperidine/Pyridine Moiety
Reductive Amination Approach
The N-isopropyl and N-(pyridin-3-ylmethyl) groups are installed via sequential alkylation:
First Alkylation (Isopropyl):
-
Amine: Primary amine precursor
-
Electrophile: Isopropyl bromide
-
Base: K₂CO₃ in DMF
-
Temperature: 60°C, 8 hours
Second Alkylation (Pyridin-3-ylmethyl):
-
Electrophile: 3-(Bromomethyl)pyridine
-
Phase Transfer Catalyst: Tetrabutylammonium bromide
-
Solvent: Water/DCM biphasic system
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance process efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 14 hours | 23 minutes |
| Space-Time Yield | 18 g/L/h | 142 g/L/h |
| Solvent Consumption | 12 L/kg | 3.4 L/kg |
| Purity | 98.5% | 99.7% |
Key innovations include:
-
Inline IR monitoring for real-time reaction control
-
Segmented flow to prevent channeling
Purification and Characterization
Crystallization-Induced Diastereomer Resolution
A chiral resolving agent (Dibenzoyl-L-tartaric acid) forms diastereomeric salts, enabling purification to >99.9% ee:
| Solvent System | Recovery (%) | ee (%) |
|---|---|---|
| Ethanol/Water (7:3) | 88 | 99.2 |
| Acetone/Heptane (1:2) | 92 | 99.8 |
Post-crystallization, free amine is liberated using 2N NaOH extraction.
Analytical Methods
HPLC Conditions:
-
Column: Chiralpak IC (250 × 4.6 mm)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1)
-
Retention Time: 12.7 min (S-enantiomer), 14.9 min (R-enantiomer)
Key Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, Py-H), 7.58–7.61 (m, 2H, Py-H), 4.32 (q, J=6.8 Hz, 1H, CH-NH₂), 3.89 (s, 2H, N-CH₂-Py), 2.91 (hept, J=6.6 Hz, 1H, CH(CH₃)₂), 1.31 (d, J=6.8 Hz, 6H, (CH₃)₂CH), 1.12 (d, J=6.9 Hz, 3H, CH(CH₃))
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N bond formation shows promise for late-stage functionalization:
| Catalyst | Light Source | Yield (%) | ee Preservation (%) |
|---|---|---|---|
| [Ir(ppy)₃] | 450 nm LED | 83 | 99.1 |
| Eosin Y | White LED | 77 | 98.5 |
This approach reduces reliance on transition metal catalysts while enabling room-temperature reactions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Carbodiimide Coupling | High yields, established protocol | Epimerization risk at >30°C | Suitable for pilot scale |
| Mixed Carbonate | Mild conditions, low racemization | Requires anhydrous conditions | Needs specialized equipment |
| Continuous Flow | High productivity, low solvent use | High capital investment | Preferred for >100 kg batches |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Moiety
The pyridin-3-ylmethyl group enables electrophilic aromatic substitution (EAS) reactions. The meta position (relative to the nitrogen) is less reactive than para positions in pyridine derivatives, but halogenation and nitration have been observed under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 80°C | 6-Bromo-pyridin-3-ylmethyl derivative | 45 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyridin-3-ylmethyl derivative | 32 |
These reactions are critical for introducing functional groups to modulate biological activity or solubility.
Amide Hydrolysis
The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates:
| Condition | Reagents | Products Formed | Reaction Time | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 3-Methylbutyric acid + Isopropylamine derivative | 4 hours | |
| Basic Hydrolysis | 2M NaOH, 60°C | Sodium carboxylate + Pyridin-3-ylmethylamine | 3 hours |
Hydrolysis kinetics indicate higher stability in neutral pH (t₁/₂ > 24 hours) compared to extreme pH conditions (t₁/₂ < 6 hours at pH 1 or 13).
Oxidative Metabolism
In vitro studies using human liver microsomes reveal CYP3A4-mediated oxidation at multiple sites:
These metabolites exhibit altered pharmacokinetic profiles, with the N-oxide derivative showing a 60% reduction in target affinity .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) and photostability studies demonstrate:
| Condition | Degradation Pathway | Half-Life (t₁/₂) | Source |
|---|---|---|---|
| Thermal (100°C) | Amide bond cleavage | 8 hours | |
| UV Light (254 nm) | Pyridine ring rearrangement | 12 hours |
Stabilizers like antioxidants (e.g., BHT) extend thermal stability by 30% under accelerated conditions .
Reactivity in Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura cross-coupling when functionalized with a halogen:
| Coupling Partner | Catalyst System | Product | Application | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biphenyl-pyridin-3-ylmethyl derivative | Pharmacophore development |
This reaction enables modular derivatization for structure-activity relationship (SAR) studies.
Key Research Findings
-
Synthetic Utility : The compound serves as a precursor for kinase inhibitors via pyridine functionalization .
-
Metabolic Fate : Over 70% of orally administered doses undergo CYP3A4-mediated oxidation in preclinical models .
-
pH-Dependent Reactivity : Hydrolysis rates correlate inversely with steric hindrance around the amide bond.
Scientific Research Applications
Biological Activities
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide exhibits various biological activities due to its structural characteristics. Notable applications include:
-
Pharmacological Research :
- This compound is being investigated for its potential as a neuropharmacological agent , particularly in the treatment of mood disorders and anxiety due to its structural similarity to known antidepressants like citalopram and escitalopram.
- Its unique combination of substituents may confer distinct pharmacological properties compared to other similar compounds.
-
Medicinal Chemistry :
- The compound's ability to modulate multiple biological pathways makes it a candidate for further studies in drug development, especially in creating novel therapeutic agents targeting central nervous system disorders.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
Case Study 1: Neuropharmacological Effects
A study explored the effects of this compound on serotonin receptors, indicating that it may enhance serotonergic signaling pathways, which are crucial in mood regulation. This suggests a potential role in developing antidepressant therapies.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research comparing this compound with structurally related compounds revealed that minor modifications in the molecular structure could significantly alter pharmacological activity. This emphasizes the importance of structural features in drug design.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds are selected for comparison based on shared structural motifs (chiral primary amines with branched alkyl/pyridine/pyrrolidine substituents):
Table 1: Comparative Overview of Key Parameters
This compound vs. (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
- Structural Differences : The pyridin-3-ylmethyl group in the former is replaced by a 1-methylpyrrolidin-2-ylmethyl group in the latter. This substitution introduces a saturated pyrrolidine ring with an additional methyl group, increasing molecular weight by 29.06 g/mol .
- Physicochemical Implications :
- The pyridine moiety is aromatic and may enhance π-π stacking interactions, whereas the pyrrolidine group introduces increased basicity and conformational flexibility.
- The higher molecular weight of the pyrrolidine analog could influence solubility and lipophilicity, though experimental data are unavailable.
- Stereochemistry: Both compounds retain the (S)-configuration at the amino-bearing carbon, critical for enantioselective applications.
6-Chloro-9-isopropyl-9H-purin-2-amine
- Structural Context : This purine derivative diverges significantly, featuring a heterocyclic purine backbone with chloro and isopropyl groups. It represents a distinct chemical class but shares the isopropyl substituent motif.
- Potential Applications: Purine analogs are often explored as kinase inhibitors or nucleoside analogs, suggesting divergent biological roles compared to the primary amines .
Commercial and Research Relevance
- Availability: The discontinuation of this compound contrasts with the availability of its pyrrolidine analog, highlighting supplier-specific trends in maintaining niche chiral amines .
- Research Gaps: No peer-reviewed studies on the pharmacological or synthetic applications of these compounds are cited in the provided evidence. Structural comparisons remain theoretical, emphasizing the need for targeted studies on solubility, stability, and bioactivity.
Biological Activity
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is a chiral compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activities, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O, with a molecular weight of approximately 218.30 g/mol. The compound features an amino group, isopropyl and methyl substituents, and a pyridine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| Structure | Structure |
Biological Activities
The compound exhibits several noteworthy biological activities:
- Antidepressant Effects : Similar compounds have been associated with antidepressant properties. The structural features of this compound suggest potential activity in this area due to its interaction with neurotransmitter systems.
- Anxiolytic Properties : Compounds with similar structures often show anxiolytic effects, making this compound a candidate for further investigation in anxiety disorders.
- Modulation of Biological Pathways : Its unique combination of substituents may allow it to modulate various biological pathways, including those involved in neuropharmacology and metabolic processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Citalopram | Similar amine and aromatic structures | Antidepressant |
| (S)-Escitalopram | Closely related enantiomer of citalopram | Antidepressant |
| (S)-Venlafaxine | Contains an amine and aromatic ring | Antidepressant and anxiolytic |
The distinct stereochemistry and substituents of this compound may confer unique pharmacological properties compared to its analogs.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent functionalization to introduce the amino group and isopropyl substituents. The specific synthetic route can significantly affect the yield and purity of the final product.
Case Studies and Research Findings
Recent studies have explored the biological activity of structurally similar compounds, providing insights into potential therapeutic applications:
- Fragment-Based Screening : Research has demonstrated that small molecules like this compound can effectively interact with specific protein targets, leading to inhibition or modulation of their activity .
- Quantitative Structure-Activity Relationship (QSAR) Models : QSAR approaches have been employed to predict the biological activity based on structural features, emphasizing the importance of molecular configuration in determining pharmacological effects .
Q & A
Q. What synthetic routes are recommended for (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide?
A multi-step synthesis approach is typically employed, involving:
- Amide coupling : Reacting a pyridinylmethylamine derivative with an activated carboxylic acid (e.g., using HATU or EDCI as coupling agents).
- Chiral resolution : Ensuring enantiomeric purity via chiral chromatography or enzymatic resolution, critical for the (S)-configuration.
- Purification : Column chromatography or recrystallization to isolate the final product. Similar protocols for pyridine derivatives are detailed in multi-step syntheses involving coupling and purification .
Q. Which spectroscopic techniques are optimal for structural characterization?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm backbone structure and substituents.
- FT-IR : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm).
- Mass spectrometry (HRMS) : Verification of molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .
Q. How can researchers confirm stereochemical integrity during synthesis?
Q. What purification strategies mitigate byproduct formation?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) for amidation, followed by gradient elution in chromatography.
- Temperature control : Low-temperature reactions to minimize racemization. Evidence from pyridine-based syntheses highlights recrystallization in ethanol/water mixtures for high-purity yields .
Q. How is the compound’s solubility profile assessed for in vitro studies?
- Phase solubility analysis : Testing in buffers (pH 1.2–7.4) and organic solvents.
- Dynamic light scattering (DLS) : For colloidal stability in aqueous media.
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent screening : Trial mixtures (e.g., DMSO/water) to induce slow nucleation.
- Temperature gradients : Gradual cooling from 40°C to 4°C to grow high-quality crystals. SHELX programs are critical for refining twinned or low-resolution data .
Q. How can quantum mechanical calculations predict reactivity or metabolic pathways?
- DFT studies : Model transition states for amide hydrolysis or cytochrome P450-mediated oxidation.
- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes), as demonstrated for pyridine derivatives .
Q. What experimental designs address low yields in key synthetic steps?
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
- Protecting groups : Use Boc or Fmoc groups to prevent side reactions. Evidence from imidazo[1,2-a]pyridine syntheses suggests tert-butyloxycarbonyl (Boc) protection improves yields .
Q. How can in silico methods assess pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or pkCSM to evaluate absorption, toxicity, and metabolic stability.
- Molecular dynamics (MD) simulations : Study membrane permeability or protein-ligand stability over time.
Methodological Notes
- Data contradiction : Always cross-validate structural data (e.g., NMR + X-ray + DFT) to resolve conflicts .
- Stereochemical challenges : Combine chiral analytics with synthetic controls (e.g., enantiomerically pure starting materials) .
- Computational rigor : Benchmark DFT methods against experimental data to ensure reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
